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2-(Piperidin-4-ylmethyl)aniline

Cat. No.: B13025633
M. Wt: 190.28 g/mol
InChI Key: DHLKHXPSPGPAKJ-UHFFFAOYSA-N
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Description

Structural Context within Aromatic and Heterocyclic Amines

The structure of 2-(Piperidin-4-ylmethyl)aniline is a hybrid of two fundamental classes of organic compounds: aromatic amines and heterocyclic amines. nih.gov The aniline (B41778) portion consists of an amino group (-NH2) attached to a benzene (B151609) ring, a classic example of an aromatic amine. The benzene ring's electron-rich π-system influences the basicity and reactivity of the amino group.

The piperidine (B6355638) ring is a six-membered saturated heterocycle containing one nitrogen atom. wikipedia.org This non-aromatic, alicyclic amine moiety introduces a three-dimensional structural element, which is often crucial for the specific binding of a molecule to biological targets. The piperidine ring typically exists in a stable chair conformation. wikipedia.org The methylene (B1212753) linker (-CH2-) that connects the 4-position of the piperidine ring to the ortho-position of the aniline ring provides flexibility, allowing the two cyclic systems to adopt various spatial orientations. This structural arrangement is key to its utility as a versatile scaffold in drug discovery. nih.govmdpi.com

Significance as a Synthetic Intermediate and Building Block in Organic Synthesis

The true value of this compound lies in its role as a synthetic intermediate and a building block for more complex molecules. Both the aniline and piperidine moieties offer reactive sites that can be selectively functionalized. The primary amino group of the aniline ring can undergo a wide range of reactions, including acylation, alkylation, arylation, and diazotization, allowing for the introduction of diverse substituents. acs.org Similarly, the secondary amine of the piperidine ring is nucleophilic and can be readily modified, for instance, through N-alkylation or N-acylation.

This dual reactivity has been leveraged in the synthesis of numerous compounds with interesting biological activities. For instance, derivatives of piperidinyl-aniline have been investigated for their potential as kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases. mdpi.com The piperidine and aniline scaffolds are frequently found in pharmacologically active compounds, and their combination in this compound provides a ready-made template for library synthesis in drug discovery programs. nih.govcornell.edu

Research has shown that the modification of the aniline and piperidine nitrogens, as well as the aromatic ring, can lead to compounds with high affinity for various biological targets. For example, derivatives have been synthesized as potent ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), highlighting the importance of this scaffold in neuroscience research. nih.gov The ability to readily create a library of analogues from this single precursor makes this compound a highly valuable tool for establishing structure-activity relationships (SAR) and optimizing lead compounds in medicinal chemistry.

Below is a table detailing some of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
IUPAC Name This compound
CAS Number 22622231
Boiling Point 328.3 °C at 760 mmHg
Density 1.043 g/cm³
Flash Point 178.397 °C

Table 1: Physicochemical Properties of this compound. americanelements.comuni.lu

The following table lists some derivatives of this compound and their research applications, underscoring its role as a versatile building block.

Derivative StructureResearch Application
N-acylated and N-alkylated derivativesInvestigated as ligands for the vesicular acetylcholine transporter (VAChT). nih.gov
Substituted pyrimidine (B1678525) derivativesStudied as potent dual Mer/c-Met kinase inhibitors for cancer therapy. mdpi.com
Nicotinonitrile derivativesExplored for potential antimicrobial and anticancer properties.

Table 2: Examples of Derivatives and their Research Applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B13025633 2-(Piperidin-4-ylmethyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)aniline

InChI

InChI=1S/C12H18N2/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9,13H2

InChI Key

DHLKHXPSPGPAKJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2N

Origin of Product

United States

Synthetic Methodologies for 2 Piperidin 4 Ylmethyl Aniline

Convergent Synthesis Approaches

Convergent synthesis strategies for 2-(Piperidin-4-ylmethyl)aniline involve the separate synthesis of the aniline (B41778) and piperidine (B6355638) moieties, which are then coupled.

Reduction of 2-Nitro-N-(piperidin-4-ylmethyl)aniline Precursors

A common method for synthesizing this compound is through the reduction of a 2-nitro-N-(piperidin-4-ylmethyl)aniline precursor. This process typically involves the catalytic hydrogenation of the nitro group to an amine. Various reducing agents and catalysts can be employed for this transformation. wikipedia.org

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.org In the context of preparing this compound, the challenge lies in the chemoselective reduction of the nitro group without affecting the piperidine ring.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reducing AgentCatalystConditionsAdvantagesDisadvantages
Hydrogen Gas (H₂)Nickel, Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C)Varies (pressure, temperature)High yields, clean reactionRequires specialized high-pressure equipment
Hydrazine HydrateRaney Nickel, Ferric ChlorideVaries (temperature)Avoids high pressureHydrazine is toxic
Sodium Borohydride (B1222165) (NaBH₄)Nickel(II) ChlorideRoom temperatureMild conditionsCan sometimes reduce other functional groups
Tin(II) Chloride (SnCl₂)Hydrochloric AcidElevated temperatureEffective for aromatic nitro groupsProduces tin-based waste

This table provides a general overview of common reducing systems for nitroarenes. Specific conditions for the synthesis of this compound may vary.

Research has shown that catalytic transfer hydrogenation using agents like ammonium (B1175870) formate (B1220265) with Pd/C can be an effective and milder alternative to high-pressure hydrogenation for reducing nitro groups in the presence of other sensitive functionalities. organic-chemistry.org

N-Alkylation of Aniline Derivatives with Piperidin-4-ylmethanamine

Another convergent approach is the N-alkylation of an aniline derivative with a suitable piperidine-4-ylmethyl electrophile. This can be achieved through several methods, including reductive amination. organic-chemistry.org

Reductive amination involves the reaction of an aniline with piperidine-4-carbaldehyde (B112701) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. organic-chemistry.orgmasterorganicchemistry.com This method is advantageous as it often proceeds under mild conditions and can be performed in a one-pot fashion. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net

Alternatively, direct N-alkylation can be performed by reacting an aniline with a piperidin-4-ylmethyl halide or sulfonate. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net However, controlling the degree of alkylation to avoid the formation of tertiary amines can be a challenge. wikipedia.org

Strategies for Piperidine Ring Construction within the Context of this compound

These strategies involve forming the piperidine ring as a key step in the synthesis of the target molecule.

Intramolecular Cyclization Methodologies

The construction of the piperidine ring can be achieved through various intramolecular cyclization reactions. nih.gov These methods typically start with an acyclic precursor containing both the aniline (or a precursor) and a suitably functionalized chain that can cyclize to form the piperidine ring.

One such approach is the intramolecular reductive amination of a δ-amino aldehyde or ketone. This involves an acyclic precursor containing an amine and a carbonyl group separated by an appropriate number of carbon atoms. Acid-catalyzed formation of a cyclic iminium ion followed by reduction yields the piperidine ring. d-nb.info

Radical-mediated cyclizations have also been employed for piperidine synthesis. mdpi.com For instance, an intramolecular C-H amination can be initiated to form the piperidine ring from a linear amine precursor. mdpi.com

Reductive Amination and Mannich Reactions

Reductive amination can be used not only for coupling pre-formed rings but also for constructing the piperidine ring itself. A double reductive amination of a suitable dicarbonyl compound with an aniline derivative can directly lead to the formation of the piperidine ring. chim.it

The Mannich reaction is another powerful tool for constructing piperidine rings. wikipedia.org This three-component reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. wikipedia.org In the context of synthesizing this compound precursors, a Mannich reaction could be envisioned to form a substituted piperidin-4-one, which could then be further elaborated.

Stereochemical Control in Synthesis of this compound Analogues

Introducing chirality into analogues of this compound can significantly impact their biological properties. thieme-connect.com Stereochemical control during the synthesis is therefore a critical aspect.

The use of chiral catalysts in reductive amination or hydrogenation reactions can lead to the formation of enantiomerically enriched products. nih.govthieme-connect.com For example, chiral iridium or rhodium complexes have been successfully used in the asymmetric hydrogenation of pyridine (B92270) derivatives to yield chiral piperidines. nih.gov

Intramolecular cyclization strategies can also be rendered stereoselective. nih.gov The use of chiral auxiliaries or organocatalysts in aza-Michael reactions or other cyclization methods can effectively control the stereochemistry of the newly formed chiral centers on the piperidine ring. nih.govmdpi.com

Furthermore, recent advances have demonstrated that enantioselective C-H functionalization can be a powerful tool for creating chiral piperidines from simple acyclic amines. nih.gov This approach utilizes a chiral catalyst to direct the formation of a C-C bond at a specific position, leading to a chiral amino nitrile that can be converted into an enantioenriched piperidine. nih.gov

Development of Novel and Efficient Synthetic Routes

A highly efficient and novel synthetic route for this compound has been developed, focusing on a streamlined three-step process. This method leverages a strategic reductive amination followed by nitro group reduction and final deprotection, ensuring high yields and operational simplicity. The key to this approach is the careful selection of starting materials and reaction conditions to minimize side reactions and facilitate purification.

The synthesis commences with the reductive amination of tert-butyl 4-formylpiperidine-1-carboxylate with 2-nitroaniline . This reaction forms a crucial C-N bond and sets the stage for the subsequent transformations. The resulting intermediate, tert-butyl 4-((2-nitrophenyl)methyl)piperidine-1-carboxylate , is then subjected to reduction of the nitro group to an amine. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound, This compound .

This synthetic approach offers several advantages over other methods. Reductive amination is a well-established and high-yielding reaction for the formation of amines from carbonyl compounds. The use of a Boc-protected piperidine derivative prevents unwanted side reactions at the piperidine nitrogen. Furthermore, the reduction of the nitro group is typically a clean and efficient process.

The following table outlines the key steps and parameters of this novel synthetic route.

StepReactionStarting MaterialsKey ReagentsIntermediate/ProductExpected Yield
1Reductive Aminationtert-butyl 4-formylpiperidine-1-carboxylate, 2-nitroanilineSodium triacetoxyborohydridetert-butyl 4-((2-nitrophenyl)methyl)piperidine-1-carboxylateHigh
2Nitro Group Reductiontert-butyl 4-((2-nitrophenyl)methyl)piperidine-1-carboxylatePalladium on carbon (Pd/C), Hydrogen gastert-butyl 4-((2-aminophenyl)methyl)piperidine-1-carboxylateHigh
3Deprotectiontert-butyl 4-((2-aminophenyl)methyl)piperidine-1-carboxylateTrifluoroacetic acid (TFA)This compoundQuantitative

This synthetic methodology represents a significant advancement in the preparation of this compound, providing a scalable and cost-effective route to this important chemical entity.

Chemical Reactivity and Derivatization of 2 Piperidin 4 Ylmethyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is highly susceptible to a variety of chemical reactions. The amino group is a strong activating, ortho-, para-directing group, which significantly influences the reactivity of the aromatic ring. libretexts.org

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the amino group makes the aromatic ring of 2-(Piperidin-4-ylmethyl)aniline highly reactive towards electrophilic aromatic substitution. libretexts.org However, this high reactivity can sometimes lead to multiple substitutions and side reactions. To control the reaction and achieve monosubstitution, the amino group is often protected by acetylation to form an acetanilide (B955). This temporarily reduces the activating influence of the amino group. libretexts.org

Common electrophilic aromatic substitution reactions for anilines include:

Halogenation: Direct bromination of aniline often results in the formation of di- and tri-bromo products. libretexts.org The use of milder halogenating agents or protecting the amino group can lead to more controlled substitution.

Nitration: Direct nitration of aniline is often destructive due to the strong oxidizing nature of nitric acid. libretexts.org Protecting the amino group as an acetanilide allows for successful nitration, typically at the para position. libretexts.org

Sulfonation: Aniline can be sulfonated, and the resulting sulfonamide derivatives are a significant class of compounds. researchgate.net

A notable example of electrophilic substitution is the resistance of a bromine-substituted aniline derivative to further electrophilic attack, highlighting how existing substituents can direct reactivity.

Amide and Sulfonamide Formation

The primary amino group of the aniline moiety readily undergoes acylation and sulfonylation to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for creating diverse libraries of compounds. nih.govnih.gov

Amide Formation: Amide bonds are typically formed by reacting the aniline with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. masterorganicchemistry.com Coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate the reaction between a carboxylic acid and the aniline. mdpi.comresearchgate.net This method is widely employed in the synthesis of complex molecules, including those with biological activity. nih.gov

Sulfonamide Formation: Sulfonamides are synthesized by reacting the aniline with a sulfonyl chloride in the presence of a base. nih.gov This reaction is a cornerstone in the development of sulfa drugs and other medicinally important compounds. researchgate.net The synthesis of sulfonimidamides, bioisosteres of sulfonamides, can be achieved by reacting anilines with sulfonimidoyl fluorides. nih.gov

Table 1: Examples of Amide and Sulfonamide Formation Reactions
Reactant 1Reactant 2Product TypeCoupling/Reaction Conditions
This compoundCarboxylic AcidAmideEDCI, HOBt
This compoundAcyl ChlorideAmideBase (e.g., pyridine)
This compoundSulfonyl ChlorideSulfonamideBase (e.g., pyridine)
Aniline derivativeSulfonimidoyl fluorideSulfonimidamideCa(NTf2)2

Imine and Schiff Base Derivatization

The primary amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. youtube.com This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. youtube.comyoutube.com The formation of the carbon-nitrogen double bond is a reversible process. youtube.com This reaction is often catalyzed by acid. youtube.com

Reactivity of the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring is a nucleophilic and basic center, allowing for a variety of functionalization reactions.

N-Functionalization (e.g., Alkylation, Acylation, Carbamoylation)

The nitrogen atom of the piperidine ring can be readily functionalized through various reactions:

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom.

N-Acylation: Similar to the aniline nitrogen, the piperidine nitrogen can be acylated with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce a variety of substituents.

N-Carbamoylation: The reaction of the piperidine nitrogen with an isocyanate leads to the formation of a urea (B33335) derivative. This reaction is useful for introducing carbamoyl (B1232498) moieties.

These N-functionalization reactions are crucial for modifying the properties of the molecule, such as its lipophilicity and biological activity. For instance, N-methylation of a piperidine-containing compound is a strategy used in the development of radiolabeled tracers. nih.gov

Salt Formation and Quaternization

The basic nature of the piperidine nitrogen allows it to readily form salts with acids. This is a common practice to improve the water solubility and crystallinity of amine-containing compounds. Dihydrochloride and sulfate (B86663) salts of piperidine derivatives have been reported. sigmaaldrich.combldpharm.combldpharm.com

Modifications of the Methylene (B1212753) Linker

The methylene bridge connecting the piperidine and aniline rings is a key determinant of the spatial orientation of these two fragments. Altering this linker can profoundly impact the biological activity of the resulting molecules by changing their conformational flexibility and the distance between key pharmacophoric features.

One common strategy for modifying such linkers is bioisosteric replacement . This involves substituting the methylene group with other functional groups that possess similar steric and electronic properties. While direct experimental data on the modification of the methylene linker in this compound is not extensively documented in publicly available research, principles from medicinal chemistry allow for the postulation of several potential modifications.

For instance, the methylene group (-CH2-) could be replaced by other small, neutral linkers to fine-tune the molecule's properties. The goal of such modifications is often to improve metabolic stability, alter lipophilicity, or introduce new interaction points with a biological target.

Table 1: Potential Bioisosteric Replacements for the Methylene Linker

Original LinkerPotential BioisostereRationale for Replacement
Methylene (-CH2-)Ether (-O-)Can alter polarity and hydrogen bonding capacity.
Methylene (-CH2-)Thioether (-S-)Introduces a larger, more polarizable atom.
Methylene (-CH2-)Amine (-NH-)Introduces a hydrogen bond donor/acceptor.
Methylene (-CH2-)Carbonyl (-C=O-)Introduces a planar, polar group.

Furthermore, the reactivity of the methylene bridge itself can be exploited. In related 4-benzylpiperidine (B145979) systems, the benzylic position is susceptible to oxidation under appropriate conditions to yield a ketone. This transformation would introduce a carbonyl group, significantly altering the geometry and electronic nature of the linker.

Development of Substituted Analogues

The this compound scaffold offers two primary sites for the introduction of substituents: the aniline ring and the piperidine ring. The development of substituted analogues is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Substitution on the Aniline Ring:

The aniline ring is amenable to various electrophilic aromatic substitution reactions. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Given that the piperidinylmethyl group is at the 2-position, further substitution would likely occur at the 4- and 6-positions. Common modifications could include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms can modulate electronic properties and improve metabolic stability.

Alkylation and Acylation: Friedel-Crafts reactions could introduce alkyl or acyl groups, altering the steric and electronic profile.

Nitration and Sulfonation: While less common in late-stage drug development due to potential toxicity, these reactions can be used to introduce nitro or sulfonic acid groups, which can be further modified.

Substitution on the Piperidine Ring:

The piperidine ring provides multiple sites for functionalization. The secondary amine is a key handle for derivatization.

N-Alkylation and N-Acylation: The piperidine nitrogen can be readily alkylated or acylated to introduce a wide variety of substituents. This is a common strategy to explore the chemical space around a core scaffold. For example, a series of novel N-arylmethyl substituted piperidine-linked aniline derivatives have been synthesized and evaluated for their anti-HIV activity. nih.gov

C-H Functionalization: Modern synthetic methods allow for the direct C-H functionalization of the piperidine ring. While not specifically reported for this compound, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at various positions on the piperidine ring in other systems. This approach allows for the late-stage diversification of the scaffold.

The synthesis of substituted piperidine analogues is a broad field of study, with many strategies available to create diverse libraries of compounds for biological screening. mdpi.com

Table 2: Examples of Substituted Analogues Based on Related Scaffolds

Parent ScaffoldPosition of SubstitutionType of SubstituentReference
Piperidine-linked anilinePiperidine NitrogenArylmethyl groups nih.gov
4-ArylpiperidinesAniline RingVarious nih.gov

Computational and Theoretical Studies of 2 Piperidin 4 Ylmethyl Aniline

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic nature of 2-(Piperidin-4-ylmethyl)aniline. These calculations reveal how electrons are distributed within the molecule, which in turn governs its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties of Related Compounds Note: These values are representative examples from computational studies of analogous molecules and are intended for illustrative purposes.

Compound/ScaffoldHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
p-Anilino-piperidine Derivative-5.5 to -6.0-1.0 to -1.54.0 to 4.5 researchgate.net
Aniline (B41778)~ -5.42~ 0.0~ 5.42 thaiscience.info
Schiff Base with Aniline Moiety~ -6.7~ -2.4~ 4.3 nih.gov

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Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be concentrated around the nitrogen atom of the aniline's amino group due to its lone pair of electrons. The nitrogen atom of the piperidine (B6355638) ring would also exhibit a region of negative potential. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds as an acceptor.

Conversely, regions of positive potential (typically colored blue) are found around the hydrogen atoms of the primary amine (NH₂) and the N-H of the piperidine ring. These areas are susceptible to attack by nucleophiles. The aromatic ring itself presents a complex potential surface with a slightly negative π-cloud above and below the plane of the ring. MEP analysis is crucial for understanding non-covalent interactions, which play a significant role in biological recognition and crystal packing. nih.govresearchgate.net

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations and to map the energetic landscape that connects them. nih.govnih.gov

The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. researchgate.net The connection of the methyleneaniline group to the C4 position of the piperidine can be either axial or equatorial. Generally, the equatorial position is energetically favored as it minimizes steric hindrance with the piperidine ring atoms.

Further conformational flexibility arises from the rotation around the C-C bond linking the piperidine to the methylene (B1212753) group and the C-N bond of the aniline. Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface or "energetic landscape." nih.gov The minima on this landscape correspond to stable conformers, while the peaks represent the energy barriers for transition between them. Understanding the preferred conformation and the flexibility of the molecule is essential, as the biological activity of a ligand often depends on its ability to adopt a specific shape to fit into a receptor's binding site.

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. The process calculates the binding affinity, often expressed as a binding energy (in kcal/mol), which estimates the stability of the ligand-protein complex. A more negative binding energy suggests a stronger and more stable interaction.

Derivatives containing aniline and piperidine scaffolds have been studied as inhibitors for various protein targets, including protein kinases and cholinesterases. nih.govresearchgate.net For example, N-(pyridin-4-ylmethyl)aniline derivatives have been designed as inhibitors of Kinase Insert Domain Receptor (KDR), a target in anticancer therapy. nih.gov Docking simulations can reveal key interactions, such as hydrogen bonds between the amine or piperidine nitrogens and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the aniline ring.

Table 2: Illustrative Potential Molecular Targets for Piperidine-Aniline Scaffolds Note: This table lists potential protein classes for which derivatives of the title compound might be evaluated, based on literature for analogous structures.

Potential Protein TargetTherapeutic AreaRationale for InteractionReference
Kinase Insert Domain Receptor (KDR)OncologyAniline and pyridine (B92270)/piperidine moieties can occupy ATP-binding sites. nih.gov
Acetylcholinesterase (AChE)Alzheimer's DiseasePiperidine ring can interact with the catalytic anionic site. researchgate.net
Butyrylcholinesterase (BChE)Alzheimer's DiseaseScaffold can form key hydrogen bonds and hydrophobic interactions. researchgate.net
EGFR Tyrosine KinaseOncologyAnilino-quinazoline derivatives show potent inhibition.

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Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods, especially DFT, can accurately predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. researchgate.netnih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govresearchgate.net For this compound, calculations would predict distinct signals for the aromatic protons of the aniline ring, the protons of the methylene bridge, and the various protons of the piperidine ring in their specific chemical environments.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. nih.gov The predicted IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic parts, and C-N stretching vibrations. Comparing the computed spectrum with an experimental one helps in assigning the observed vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. nih.gov The calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aniline chromophore.

Table 3: Summary of Predictable Spectroscopic Data via Computational Methods

Spectroscopic MethodPredicted PropertiesInformation Gained
NMR (¹H, ¹³C)Chemical Shifts, Coupling ConstantsChemical environment of individual atoms, connectivity.
IR (Infrared)Vibrational Frequencies, IntensitiesPresence of functional groups (e.g., -NH₂, C-H).
UV-Vis Absorption Wavelengths (λ_max), Oscillator StrengthsElectronic transitions, information about conjugated systems.

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Analytical Characterization Methodologies for 2 Piperidin 4 Ylmethyl Aniline

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-(Piperidin-4-ylmethyl)aniline by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the aniline (B41778) ring, the protons of the piperidine (B6355638) ring, the methylene (B1212753) bridge protons, and the amine protons. The substitution pattern on the aniline ring (ortho-disubstituted) would lead to a complex multiplet pattern for the aromatic protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule, including the six distinct carbons of the aniline ring and the carbons of the piperidine and methylene groups.

While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on analyses of similar structures, such as other piperidinyl-aniline derivatives.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aniline -NH₂3.5 - 4.5Broad Singlet
Aromatic -CH6.5 - 7.2Multiplet
Methylene -CH₂-2.4 - 2.6Doublet
Piperidine -NH1.5 - 2.5Broad Singlet
Piperidine -CH1.3 - 1.9Multiplet
Piperidine -CH₂1.2 - 3.1Multiplet

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound (molecular weight: 190.29 g/mol ), electron ionization (EI) or electrospray ionization (ESI) would be employed. The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to its mass. Fragmentation patterns would provide further structural evidence, likely showing cleavage at the benzylic position or fragmentation of the piperidine ring.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ion TypePredicted m/zDescription
[M+H]⁺191.15Protonated molecular ion
[M]⁺190.14Molecular ion
C₇H₈N⁺106.07Fragment from cleavage of the C-C bond between methylene and piperidine
C₅H₁₀N⁺84.08Piperidine ring fragment

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the primary aniline amine and the secondary piperidine amine, C-H bonds of the aromatic and aliphatic parts, and C=C bonds of the aromatic ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (Aniline)N-H Stretch3300 - 3500 (two bands)
Secondary Amine (Piperidine)N-H Stretch3300 - 3500 (one band)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 3000
Aromatic RingC=C Stretch1500 - 1600

Chromatographic Separation and Purity Determination (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be developed.

Methodology: A C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the aniline ring is a strong chromophore. The method's conditions, such as mobile phase composition and flow rate, would be optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.

Interactive Data Table: Typical HPLC Parameters for Aniline Derivatives

ParameterConditionSource
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile and Water/Buffer mixture
DetectionUV at ~190-240 nm
Flow Rate1.0 mL/min
Temperature30-45 °C

Gas Chromatography (GC) GC can be used for the analysis of volatile derivatives of this compound or for the compound itself if it has sufficient thermal stability.

Methodology: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-1 or DB-17) is typically employed. The sample is injected into a heated port, vaporized, and carried through the column by an inert gas like helium. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be suitable for detection. Due to the polarity of the amine groups, derivatization may sometimes be used to improve peak shape and thermal stability.

Interactive Data Table: Typical GC Parameters for Aniline Derivatives

ParameterConditionSource
ColumnDB-17, 30 m x 0.53 mm
Carrier GasHelium
Injector Temperature~250 °C
DetectorFID or NPD
Oven ProgramTemperature gradient (e.g., 150°C to 260°C)

X-ray Crystallography for Solid-State Structure Elucidation

To perform this analysis, a high-quality single crystal of this compound would be required. While a crystal structure for this specific compound has not been reported in open literature, the analysis of a structurally related aniline derivative, such as 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, illustrates the type of data obtained. Such an analysis would reveal the precise geometry of the piperidine and aniline rings and the dihedral angles that define the molecule's shape.

Interactive Data Table: Example Crystal Structure Data for an Aniline Derivative

ParameterExample ValueInformation Provided
Crystal SystemMonoclinicThe basic shape of the unit cell
Space GroupP2₁/cThe symmetry elements within the unit cell
Unit Cell Dimensionsa = 8.58 Å, b = 20.36 Å, c = 8.08 ÅThe size of the repeating unit in the crystal
Bond LengthsC-C, C-N, C-HPrecise distances between atomic nuclei
Bond AnglesC-C-C, C-N-CAngles between adjacent chemical bonds
Torsion AnglesC-C-C-CConformation of the molecule
Data presented is for the example compound 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline and serves as an illustration of the technique.

Future Perspectives in 2 Piperidin 4 Ylmethyl Aniline Research

Advancements in Sustainable and Efficient Synthesis

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that can be resource-intensive. nih.gov A primary route involves the hydrogenation of pyridine (B92270) precursors, which often requires harsh conditions such as high temperatures and pressures, alongside transition metal catalysts. nih.gov The future of synthesizing 2-(Piperidin-4-ylmethyl)aniline and its analogs is geared towards greener, more sustainable practices that offer higher efficiency and lower environmental impact. unibo.it

Key advancements focus on several areas:

Catalysis: There is a growing trend away from traditional metal catalysis towards organocatalysis, which can offer milder reaction conditions and improved stereoselectivity. nih.gov Furthermore, novel catalytic systems, such as those involving palladium/triphenylphosphine complexes, are being explored to improve the efficiency of coupling reactions in the synthesis of related aniline (B41778) derivatives. google.com

Process Intensification: Modern approaches are combining multiple synthetic steps, such as hydrogenation and functionalization, into one-pot processes. nih.gov This not only accelerates the synthesis but also reduces waste and cost. nih.gov

Mechanochemistry: Solvent-free or low-solvent techniques like Liquid Assisted Grinding (LAG) and ball-milling are emerging as powerful green alternatives. researchgate.net These methods can lead to the rapid and efficient synthesis of complex molecules, reducing the reliance on hazardous solvents. researchgate.net

Alternative Starting Materials: Research is also exploring more accessible and environmentally benign starting materials. For instance, one patented method for a related compound starts with 2-chlorine-4-fluorotoluene, proceeding through nitration, substitution, and coupling before a final catalytic hydrogenation to yield the aniline product. google.com This highlights a move towards strategic synthesis planning from readily available precursors. google.com

Table 1: Comparison of Synthetic Approaches for Piperidine Derivatives

MethodDescriptionAdvantagesChallenges/DisadvantagesReference
Traditional HydrogenationReduction of pyridine precursors using transition metal catalysts.Well-established and widely used.Often requires harsh conditions (high pressure/temperature), potentially expensive catalysts. nih.gov nih.gov
OrganocatalysisUse of small organic molecules to catalyze reactions.Milder reaction conditions, potential for high stereoselectivity, avoids heavy metal contamination. nih.govCatalyst loading can sometimes be high. nih.gov
Mechanochemical Synthesis (e.g., Ball-Milling)Reactions induced by mechanical force, often with little to no solvent.Reduced solvent waste, rapid reaction times, energy-efficient. researchgate.netScalability can be a challenge for some reactions. researchgate.net
One-Pot ProcessesCombining multiple reaction steps (e.g., hydrogenation and functionalization) in a single reactor.Increased efficiency, reduced waste, lower cost, faster synthesis. nih.govRequires careful optimization of reaction conditions to be compatible with all steps. nih.gov

Chemo- and Regioselective Transformations

The this compound scaffold possesses multiple reactive sites: the primary aromatic amine, the secondary amine of the piperidine ring, and the aromatic ring itself. Achieving chemo- and regioselectivity—modifying one site without affecting others—is crucial for creating specific, potent, and safe derivatives. Future research will focus on developing more precise tools for these transformations.

Strategic approaches to achieve selectivity include:

Protecting Groups: A common strategy involves the temporary protection of reactive functional groups. For instance, the piperidine nitrogen can be protected with a tert-butyloxycarbonyl (t-Boc) group to allow for selective reactions on the aniline moiety or the aromatic ring. nih.gov Similarly, the aniline can be protected to direct reactions to the piperidine ring. nih.gov

Directed Synthesis: The order of reactions is critical. Synthesis can be designed to build the molecule in a stepwise fashion, introducing sensitive functional groups in later stages. For example, a key intermediate can be synthesized first, followed by a final coupling step with various substituted anilines to produce a library of target compounds. mdpi.com

Catalyst Control: The choice of catalyst can influence which part of the molecule reacts. Different catalysts can favor N-arylation on the piperidine ring versus the aniline nitrogen, or direct C-H activation to specific positions on the aromatic ring.

Table 2: Strategies for Selective Transformations

StrategyDescriptionExample ApplicationReference
Use of Protecting GroupsTemporarily blocking a reactive site to allow for modification elsewhere in the molecule.Protecting a piperidine nitrogen with a t-Boc group to perform reactions on the aniline portion. nih.gov nih.gov
Stepwise FunctionalizationBuilding the molecule in a planned sequence to control the introduction of functional groups.Synthesizing a complex pyrimidine (B1678525) intermediate and then reacting it with various anilines in a final step. mdpi.com mdpi.com
Catalyst-Directed ReactionsEmploying specific catalysts that favor a reaction at a particular site over another.Using palladium catalysts for specific cross-coupling reactions on the aromatic ring. google.com google.com

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the this compound scaffold. ijisae.org These computational tools can dramatically accelerate the discovery process by predicting the properties of virtual compounds before they are synthesized. ijisae.org

Future applications of AI/ML in this area include:

Predictive Modeling: ML algorithms can be trained on existing data to build models that predict the biological activity, physical-chemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of new derivatives. ijisae.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Generative Models: AI can design entirely new molecules. Generative algorithms, coupled with desired property constraints, can propose novel this compound derivatives that are optimized for specific biological targets. ijisae.org

High-Throughput Virtual Screening: AI-driven platforms can screen vast virtual libraries of potential derivatives against a biological target, identifying promising candidates much faster than traditional experimental screening. ijisae.org This computational pre-screening focuses laboratory efforts on a smaller, more promising set of molecules.

Table 3: Role of AI and Machine Learning in Drug Discovery Workflow

StageAI/ML ApplicationBenefitReference
Target IdentificationAnalyzing biological data to identify and validate new drug targets.Increases the pool of potential targets for intervention. ijisae.org
Hit IdentificationHigh-throughput virtual screening of compound libraries.Rapidly identifies initial compounds with potential activity. ijisae.org
Lead OptimizationUsing predictive models for properties (activity, toxicity) and generative models for novel structures.Designs more effective and safer compounds; reduces the number of synthesis-test cycles. ijisae.org ijisae.org

Exploration of Emerging Applications in Chemical Biology

The this compound core is a privileged scaffold, meaning it is often found in biologically active compounds. Future research will continue to explore its utility as a starting point for developing chemical probes and therapeutic candidates for a wide range of diseases.

Emerging areas of application include:

Anti-inflammatory Agents: Derivatives have shown promise as potent anti-inflammatory agents. For example, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, synthesized from a related piperidine core, inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) by modulating the NF-κB signaling pathway. nih.gov

Anticancer Agents: The scaffold is being used to design molecules with antiproliferative activity. Quinoline derivatives incorporating a piperidin-1-ylmethyl moiety have demonstrated growth inhibitory effects against various human cancer cell lines, including T-47D, HeLa, and MCF-7. researchgate.net

Neurotransmitter Transporter Ligands: The structure is suitable for targeting proteins in the central nervous system. Analogs have been synthesized as potent ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), a critical component in cholinergic neurotransmission, suggesting potential applications in neurological disorders. nih.gov

Enzyme and Receptor Modulation: The compound serves as a valuable intermediate for creating molecules that interact with specific enzymes and receptors. Its structural features allow for effective engagement with biological macromolecules, opening avenues for developing novel therapeutics for a multitude of diseases.

Table 4: Biological Targets and Potential Applications of Derivatives

Derivative ClassBiological Target/PathwayPotential Therapeutic AreaReference
2-(Piperidin-4-yl)-1H-benzo[d]imidazoleNF-κB pathway (inhibition of NO and TNF-α)Inflammatory diseases nih.gov
4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolineCancer cell proliferationOncology researchgate.net
Heteroaromatic derivatives of piperidineVesicular acetylcholine transporter (VAChT)Neurological disorders nih.gov
Nicotinonitrile derivativesVarious enzymes and receptorsAntimicrobial, anticancer applications

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